molecular formula C10H14ClN3 B13433184 N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide

Cat. No.: B13433184
M. Wt: 211.69 g/mol
InChI Key: VIYVORSDSKORDR-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chloropyridine ring, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde and methylamine to form N-[(6-chloropyridin-3-yl)methyl]methylamine[][1].

    Alkylation: The resulting N-[(6-chloropyridin-3-yl)methyl]methylamine is then subjected to alkylation using ethyl iodide under basic conditions to yield N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide[][1].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: N-oxides of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. By binding to these receptors, the compound disrupts normal neural transmission, leading to its biological effects . This mechanism is similar to other neonicotinoid compounds, which are known for their neurotoxic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N’-methylmethanimidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide

InChI

InChI=1S/C10H14ClN3/c1-3-14(8-12-2)7-9-4-5-10(11)13-6-9/h4-6,8H,3,7H2,1-2H3

InChI Key

VIYVORSDSKORDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C=NC

Origin of Product

United States

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